Enhanced Oxidizing Power via Electron-Withdrawing 5,5'-dCF3bpy Ligand: A Redox Potential Comparison
While direct experimental redox potentials for (Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6 are not widely reported, its differentiation is established by comparing analogous complexes where only the ancillary ligand is varied. The 5,5'-dCF3bpy ligand is a stronger electron-withdrawing group than the commonly used 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). This translates to a more positive (i.e., more strongly oxidizing) excited-state reduction potential, E(*PC/PC•–). This effect is quantifiable when comparing the structurally similar complex [Ir(dF(CF3)ppy)2(5,5'-dCF3bpy)]PF6 (E(*PC/PC•–) = +1.68 V vs. SCE) to [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (E(*PC/PC•–) = +1.21 V vs. SCE), a difference of +0.47 V . This demonstrates that the 5,5'-dCF3bpy ligand enhances oxidative power by nearly half a volt.
| Evidence Dimension | Excited-State Reduction Potential, E(*PC/PC•–) [V vs. SCE in CH3CN] |
|---|---|
| Target Compound Data | Data not available for exact target; value is inferred from ligand class effect. |
| Comparator Or Baseline | [Ir(dF(CF3)ppy)2(5,5'-dCF3bpy)]PF6 (+1.68 V) vs. [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (+1.21 V) |
| Quantified Difference | A shift of +0.47 V toward a more positive (oxidizing) potential. |
| Conditions | Potentials measured by cyclic voltammetry in acetonitrile (CH3CN) vs. SCE reference electrode . |
Why This Matters
For procurement, this quantifies the value of the 5,5'-dCF3bpy ligand: it provides a significantly more powerful excited-state oxidant, enabling reactions with challenging, electron-rich substrates that catalysts like [Ir(ppy)2(dtbbpy)]PF6 cannot initiate.
